

A Technical Guide to Z-D-Phg-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Z-D-Phg-OH**

Cat. No.: **B554488**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-Carbobenzyloxy-D-phenylglycine (**Z-D-Phg-OH**), a critical building block in synthetic peptide chemistry. It covers commercial sourcing, key technical data, and a detailed protocol for its application in forming peptide bonds.

Workflow for Procurement and Application

The process of selecting and utilizing a chemical reagent like **Z-D-Phg-OH** for research and development involves a structured approach, from initial sourcing to final application. The following diagram outlines a typical workflow for a researcher.

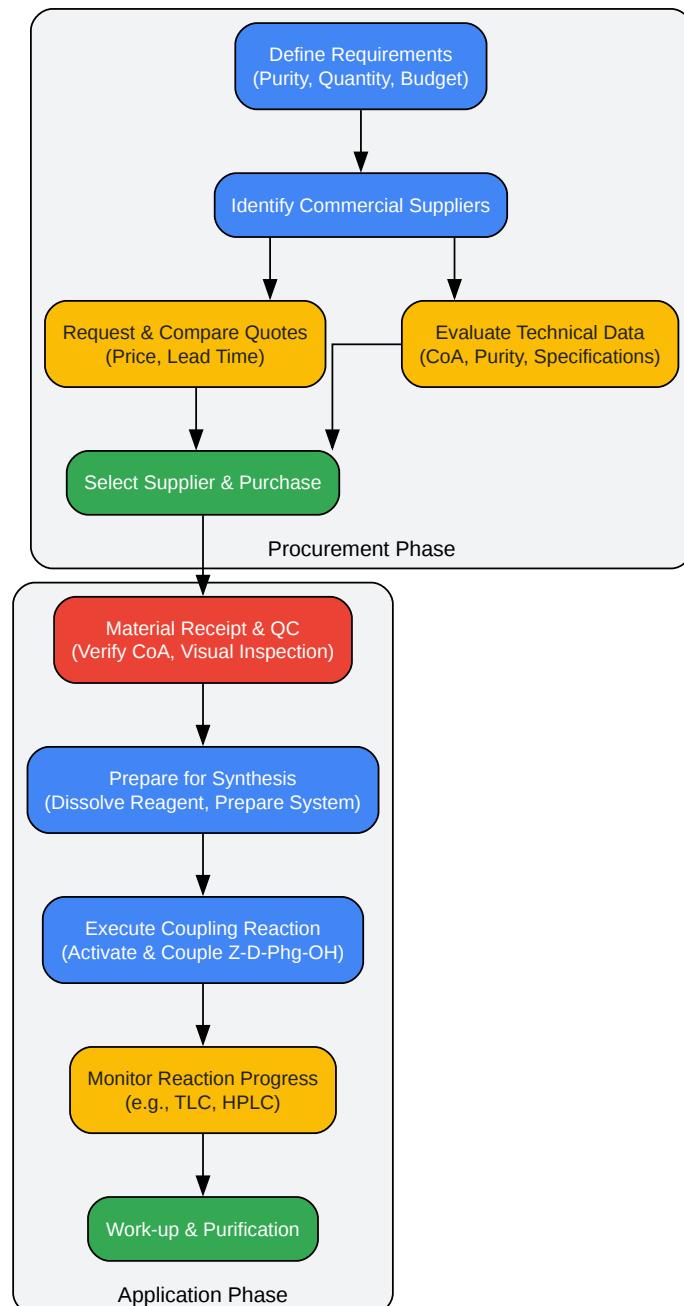


Diagram 1: Workflow for Reagent Procurement and Use

[Click to download full resolution via product page](#)

Caption: General workflow for incorporating **Z-D-Phg-OH** in peptide synthesis.

Commercial Supplier Data

Z-D-Phg-OH is available from a range of chemical suppliers. The quality and purity of the reagent are critical for successful peptide synthesis. Below is a summary of technical data from several prominent suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity Specification	Physical Form
Sigma-Aldrich	17609-52-8[1][2]	C ₁₆ H ₁₅ NO ₄ [1][2]	285.29[1][2]	≥99.0% (HPLC)[1][2]	Powder[1][2]
ChemScene	17609-52-8[3]	C ₁₆ H ₁₅ NO ₄ [3]	285.29[3]	≥97%[3]	Not Specified
Santa Cruz Biotech	17609-52-8[4]	C ₁₆ H ₁₅ NO ₄ [4]	285.29[4]	Not Specified	Not Specified
MedChemExpress	17609-52-8[5]	C ₁₆ H ₁₅ NO ₄	285.29	Not Specified	Not Specified
Carbolution	17609-52-8	C ₁₆ H ₁₅ NO ₄	285.29	98%	Not Specified
ChemicalBook	17609-52-8[6]	C ₁₆ H ₁₅ NO ₄	285.29	99%[6]	White Crystalline Powder[6]

Experimental Protocol: Solution-Phase Peptide Coupling

The following is a generalized, representative protocol for coupling **Z-D-Phg-OH** to an amino acid ester or a peptide with a free N-terminal amine in a solution-phase synthesis. This method utilizes a carbodiimide activating agent with an additive to minimize racemization.[1][7]

I. Materials and Reagents

- **Z-D-Phg-OH** (1 equivalent)

- Amino acid ester hydrochloride or peptide with a free N-terminus (e.g., H-Gly-OMe·HCl, 1 equivalent)
- Coupling Reagent: N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) (1.1 - 1.2 equivalents)
- Racemization Suppressant: 1-Hydroxybenzotriazole (HOEt) (1.1 equivalents)[4]
- Base (for hydrochloride salts): N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1 equivalent)
- Anhydrous Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
- Work-up Solutions: 1N HCl (aq), Saturated NaHCO₃ (aq), Brine
- Drying Agent: Anhydrous Na₂SO₄ or MgSO₄

II. Procedure

- Dissolution & Neutralization:
 - In a round-bottom flask, dissolve the amino acid ester hydrochloride (or peptide salt) in anhydrous DCM.
 - Cool the flask in an ice bath (0 °C).
 - Add the base (e.g., NMM, 1 equivalent) dropwise to neutralize the hydrochloride salt, forming the free amine. Stir for 10-15 minutes.
- Activation of **Z-D-Phg-OH**:
 - In a separate flask, dissolve **Z-D-Phg-OH** (1 equivalent) and HOEt (1.1 equivalents) in anhydrous DCM.
 - Cool this solution in an ice bath.
 - Add the coupling reagent (e.g., DCC, 1.1 equivalents) to the **Z-D-Phg-OH** solution.

- Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will begin to form if DCC is used.
- Coupling Reaction:
 - Add the pre-activated **Z-D-Phg-OH** solution to the flask containing the free amine.
 - Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-16 hours.
- Monitoring the Reaction:
 - Reaction progress can be monitored by Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting materials. The disappearance of the starting amine and the appearance of a new, higher-running spot indicates product formation.
- Work-up:
 - If DCC was used, filter the reaction mixture to remove the precipitated DCU byproduct. Rinse the filter cake with a small amount of DCM.
 - Transfer the filtrate to a separatory funnel.
 - Wash the organic layer sequentially with:
 - 1N HCl (to remove any unreacted base)
 - Saturated NaHCO₃ solution (to remove unreacted **Z-D-Phg-OH** and HOBt)
 - Brine (to remove residual water)
 - Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
- Isolation and Purification:
 - Filter off the drying agent.
 - Evaporate the solvent under reduced pressure to obtain the crude protected peptide.

- The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure, Z-protected peptide.

III. Deprotection of the Z-Group

The benzyloxycarbonyl (Z) group is stable to the basic and mildly acidic conditions of the work-up but can be removed when desired. The most common method for its cleavage is catalytic hydrogenation, using H₂ gas with a palladium-on-carbon (Pd/C) catalyst.^[6] This yields the free amine, ready for the next coupling step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to Z-D-Phg-OH for Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554488#commercial-suppliers-of-z-d-phg-oh>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com